molecular formula C11H11F3O B8153133 1-Ethoxy-3-(trifluoromethyl)-5-vinylbenzene

1-Ethoxy-3-(trifluoromethyl)-5-vinylbenzene

Cat. No.: B8153133
M. Wt: 216.20 g/mol
InChI Key: CSXOTVZUECTMCO-UHFFFAOYSA-N
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Description

1-Ethoxy-3-(trifluoromethyl)-5-vinylbenzene is an organic compound characterized by the presence of an ethoxy group, a trifluoromethyl group, and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-3-(trifluoromethyl)-5-vinylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-ethoxy-3-(trifluoromethyl)benzene and vinyl magnesium bromide.

    Grignard Reaction: The vinyl magnesium bromide is prepared by reacting vinyl bromide with magnesium in anhydrous ether. This Grignard reagent is then reacted with 1-ethoxy-3-(trifluoromethyl)benzene under controlled conditions to form the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-3-(trifluoromethyl)-5-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of 1-ethoxy-3-(trifluoromethyl)-5-formylbenzene or 1-ethoxy-3-(trifluoromethyl)-5-carboxybenzene.

    Reduction: Formation of 1-ethoxy-3-methyl-5-vinylbenzene.

    Substitution: Formation of compounds like 1-methoxy-3-(trifluoromethyl)-5-vinylbenzene.

Scientific Research Applications

1-Ethoxy-3-(trifluoromethyl)-5-vinylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of novel materials with unique properties, such as fluorinated polymers.

    Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical intermediates and active compounds.

    Biological Studies: The compound’s derivatives are studied for their biological activities and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-Ethoxy-3-(trifluoromethyl)-5-vinylbenzene involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

    Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

    1-Ethoxy-3-(trifluoromethyl)benzene: Lacks the vinyl group, making it less reactive in certain types of chemical reactions.

    1-Methoxy-3-(trifluoromethyl)-5-vinylbenzene: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity and applications.

    1-Ethoxy-3-methyl-5-vinylbenzene:

Uniqueness: 1-Ethoxy-3-(trifluoromethyl)-5-vinylbenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various research and industrial contexts.

Properties

IUPAC Name

1-ethenyl-3-ethoxy-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-3-8-5-9(11(12,13)14)7-10(6-8)15-4-2/h3,5-7H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXOTVZUECTMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(F)(F)F)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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